alpha-Methylbicyclo(2.2.1)heptane-2-methanol
Description
The Enduring Significance of Rigid Bicyclic Systems in Organic Chemistry
Rigid bicyclic systems, such as those based on the bicyclo[2.2.1]heptane skeleton, offer a distinct advantage in chemical research due to their conformational rigidity. youtube.com Unlike flexible acyclic or monocyclic systems that can adopt numerous conformations, the constrained nature of bicyclic frameworks limits their molecular motion. This rigidity provides a well-defined spatial arrangement of substituents, which is crucial for studying structure-activity relationships, designing molecules with specific biological targets, and creating ordered materials. fiveable.me The predictable geometry of these systems allows for a more precise understanding of reaction mechanisms and the influence of steric and electronic effects.
The Bicyclo[2.2.1]heptane (Norbornane) Framework: A Closer Look at its Structural Features and Research Relevance
The bicyclo[2.2.1]heptane system, commonly known as norbornane (B1196662), is a saturated bicyclic hydrocarbon. nih.gov Its structure consists of a cyclohexane (B81311) ring bridged by a methylene (B1212753) group between positions 1 and 4. nih.gov This bridged structure imparts significant ring strain, leading to unique physical properties and chemical reactivity. fiveable.me Norbornane and its derivatives are widely used as model compounds to investigate the effects of ring strain on molecular conformations and reaction pathways. fiveable.me The framework's prevalence in natural products and its utility in the synthesis of complex molecules underscore its importance in organic chemistry. youtube.comnih.gov
The systematic naming of bicyclic compounds follows the von Baeyer nomenclature system. youtube.com For bridged systems like norbornane, the name begins with "bicyclo," followed by square brackets containing three numbers separated by periods. These numbers, in descending order, represent the number of carbon atoms in each of the three bridges connecting the two bridgehead carbons. libretexts.orgopenochem.org The total number of carbon atoms in the bicyclic system determines the parent alkane name. openochem.org For norbornane, the bridges contain two, two, and one carbon atom, respectively, and there are a total of seven carbon atoms, leading to the systematic name bicyclo[2.2.1]heptane. openochem.orgwikipedia.org Substituents are numbered starting from one bridgehead carbon and proceeding along the longest bridge first. organicchemistrytutor.com
The bridged structure of norbornane forces the carbon atoms into a non-planar arrangement, resulting in significant ring strain. fiveable.me This strain is a combination of angle strain, as the bond angles deviate from the ideal tetrahedral angle, and torsional strain. The boat-like conformation of the six-membered ring is a direct consequence of these geometric constraints. fiveable.me This high degree of strain makes the norbornane system more reactive than its acyclic or monocyclic counterparts, particularly in reactions that can relieve this strain. researchgate.netnih.gov
A Diverse Family: Classification of Functionalized Bicyclo[2.2.1]heptane Derivatives with an Emphasis on Alcohols
The versatility of the bicyclo[2.2.1]heptane scaffold allows for the introduction of a wide array of functional groups, leading to a diverse family of derivatives. These functionalized compounds have found applications in various fields, including pharmaceuticals and materials science. researchgate.netnih.gov Among these, bicyclic alcohols are of particular interest due to the hydroxyl group's ability to participate in hydrogen bonding and serve as a handle for further chemical transformations. cymitquimica.com The stereochemistry of the alcohol, designated as exo (pointing away from the one-carbon bridge) or endo (pointing towards the one-carbon bridge), significantly influences the molecule's reactivity and properties.
Placing it in Context: α-Methylbicyclo(2.2.1)heptane-2-methanol within Bicyclic Alcohol Chemistry
α-Methylbicyclo(2.2.1)heptane-2-methanol is a specific derivative of norbornane that features both a methyl group and a methanol (B129727) (hydroxymethyl) group. Its chemical formula is C₉H₁₆O and it has a molecular weight of 140.22 g/mol . chemicalbook.com This compound belongs to the class of bicyclic monoterpenoid alcohols. The presence and position of these functional groups on the rigid norbornane framework create a molecule with a distinct three-dimensional shape and chemical properties, making it a subject of interest in synthetic and medicinal chemistry research.
Synthetic Methodologies for α-Methylbicyclo[2.2.1]heptane-2-methanol and Related Norbornane Alcohols
The synthesis of α-methylbicyclo[2.2.1]heptane-2-methanol, a bicyclic monoterpenoid alcohol, and its related norbornane structures, relies on strategic chemical transformations. The rigid bicyclo[2.2.1]heptane framework is a key structural motif found in various natural products and pharmacologically active compounds. Its synthesis and functionalization are of significant interest in organic chemistry.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-6(10)9-5-7-2-3-8(9)4-7/h6-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAZDKRYLLXTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927917 | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13305-29-8 | |
| Record name | α-Methylbicyclo[2.2.1]heptane-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13305-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylbicyclo(2.2.1)heptane-2-methanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013305298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927917 | |
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| Record name | α-methylbicyclo[2.2.1]heptane-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
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Reaction Pathways and Transformation Chemistry of α Methylbicyclo 2.2.1 Heptane 2 Methanol
Rearrangement Reactions of the Bicyclo[2.2.1]heptane Skeleton
The inherent ring strain in the bicyclo[2.2.1]heptane system makes it susceptible to a variety of rearrangement reactions, particularly under thermal or acidic conditions. These reactions often proceed through carbocationic intermediates, leading to more stable structural isomers.
Wagner-Meerwein Rearrangements in Bicyclic Systems
The Wagner-Meerwein rearrangement is a classic carbocation-mediated 1,2-shift of an alkyl, aryl, or hydride group. In bicyclic systems like α-methylbicyclo[2.2.1]heptane-2-methanol, these rearrangements are common, especially when a carbocation is generated adjacent to a strained ring system.
In a study on the pyrolysis of the acetates of various methylbicyclo[2.2.1]heptan-2-ols, which are closely related to the target compound, Wagner-Meerwein rearrangements were observed as a competing reaction pathway to elimination. rsc.org The pyrolysis of the acetate (B1210297) of exo-2-methyl- endo-bicyclo[2.2.1]heptan-2-ol, a tertiary alcohol, proceeds through a carbocationic intermediate that can undergo rearrangement. The formation of products such as camphene (B42988) and other rearranged olefins is indicative of this pathway. The driving force for the rearrangement is the formation of a more stable carbocation.
For instance, the pyrolysis of the acetate of exo-2-methyl-endo-bicyclo[2.2.1]heptan-2-ol at 450°C yields a mixture of olefins. While the primary elimination product is 2-methylene-bicyclo[2.2.1]heptane, the presence of camphene and other isomers confirms the occurrence of Wagner-Meerwein rearrangements. rsc.org
A proposed mechanism involves the initial formation of a tertiary carbocation at the C2 position upon loss of the acetate group. This carbocation can then undergo a 1,2-shift of the C1-C6 bond to the C2 position, leading to a new carbocation at C1, which is also tertiary and part of a less-strained bicyclo[3.1.1]heptane system. Subsequent elimination of a proton from this rearranged carbocation leads to the formation of camphene.
The following table summarizes the product distribution from the pyrolysis of the acetate of exo-2-methyl-endo-bicyclo[2.2.1]heptan-2-ol at 450°C, illustrating the competition between direct elimination and rearrangement pathways. rsc.org
Table 1: Product Distribution from Pyrolysis of exo-2-Methyl-endo-bicyclo[2.2.1]heptan-2-ol Acetate at 450°C rsc.org
| Product | Percentage (%) | Pathway |
| 2-Methylene-bicyclo[2.2.1]heptane | 65 | Direct Elimination |
| Camphene | 25 | Wagner-Meerwein Rearrangement |
| Tricyclene | 5 | Other Rearrangement |
| Other Isomers | 5 | Multiple Pathways |
Isomerization and Skeletal Reorganizations (e.g., double-bond migration)
Beyond the classic Wagner-Meerwein rearrangement, other isomerization and skeletal reorganizations can occur, particularly under prolonged reaction times or at higher temperatures. These can include double-bond migrations in the olefinic products formed from elimination or rearrangement.
For example, in the pyrolysis of the acetates of methylbicyclo[2.2.1]heptan-2-ols, the initial olefinic products can undergo further isomerization. rsc.org This is often catalyzed by trace acidic impurities on the surface of the reaction vessel. The distribution of the final olefin products can therefore be a complex mixture resulting from both the initial elimination and rearrangement reactions and subsequent isomerizations.
Acid-Catalyzed Bridge Cleavage and Rearrangements
While not extensively documented for α-methylbicyclo[2.2.1]heptane-2-methanol itself, strong acidic conditions can promote more drastic skeletal changes, including the cleavage of the C1-C7 or C4-C7 bridge. These reactions typically proceed through carbocationic intermediates and can lead to the formation of monocyclic or other bicyclic ring systems. The high strain energy of the bicyclo[2.2.1]heptane skeleton is the driving force for such transformations.
Oxidation Reactions
The oxidation of α-methylbicyclo[2.2.1]heptane-2-methanol can occur at the alcohol functionality or at the various C(sp³)–H bonds of the bicyclic framework. The regioselectivity and mechanism of these reactions are highly dependent on the oxidant used.
C(sp³)–H Bond Oxygenation Mechanisms
The direct oxygenation of C(sp³)–H bonds is a challenging but highly valuable transformation. In the context of α-methylbicyclo[2.2.1]heptane-2-methanol, there are multiple tertiary, secondary, and primary C–H bonds, each with different reactivities. The general order of reactivity for C–H bonds towards many oxidizing agents is tertiary > secondary > primary. wikipedia.org
The mechanism of C(sp³)–H bond oxygenation often involves either a direct oxygen insertion pathway or a hydrogen atom abstraction followed by a radical recombination step. Reagents like dioxiranes are known to effect such oxidations under mild conditions. nih.govacs.orgresearcher.life
Dioxirane-Mediated Oxidations and Mechanistic Pathways (radical vs. cationic)
Dioxiranes, such as dimethyldioxirane (B1199080) (DMDO) and methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), are powerful yet selective oxidizing agents. wikipedia.org They can oxidize alcohols to carbonyl compounds and can also insert an oxygen atom into C–H bonds. nih.govacs.orgresearcher.life
The oxidation of α-methylbicyclo[2.2.1]heptane-2-methanol with a dioxirane (B86890) would be expected to yield a variety of products. The tertiary alcohol can be resistant to oxidation, but the C–H bonds of the bicyclic skeleton are susceptible to attack.
The mechanism of C–H oxidation by dioxiranes is a subject of ongoing research, with evidence supporting both concerted and stepwise pathways. nih.gov A widely accepted mechanism involves a concerted, yet asynchronous, "oxenoid" insertion of the oxygen atom into the C–H bond. However, evidence for the involvement of radical and even cationic intermediates has been found in certain systems. nih.govacs.orgresearcher.life
A study on the dioxirane-mediated oxidation of bicyclic and spirocyclic hydrocarbons bearing cyclopropane (B1198618) moieties provided evidence for the involvement of cationic intermediates. nih.govacs.orgresearcher.life The detection of rearranged products was a key indicator of a cationic pathway. In these cases, it is proposed that the initial hydrogen atom abstraction by the dioxirane is followed by an electron transfer from the resulting carbon-centered radical to the dioxirane-derived radical, forming a carbocation. This carbocation can then undergo rearrangement before being trapped by a nucleophile.
In the case of α-methylbicyclo[2.2.1]heptane-2-methanol, the formation of a radical at a tertiary center would be favored. Whether this radical proceeds via a direct "oxygen rebound" mechanism to form the alcohol or undergoes electron transfer to form a cation would depend on the stability of the respective intermediates and the reaction conditions. The rigid bicyclic framework may influence the lifetime of any radical or cationic intermediates, thus affecting the product distribution.
The general preference for oxidation at different sites by dioxiranes is summarized in the table below.
Table 2: General Reactivity of Dioxiranes Towards Different Functional Groups and C-H Bonds wikipedia.org
| Substrate | Product(s) | General Reactivity |
| Secondary Alcohols | Ketones | High |
| Primary Alcohols | Aldehydes/Carboxylic Acids | Moderate |
| Tertiary C-H | Tertiary Alcohols | High |
| Secondary C-H | Secondary Alcohols | Moderate |
| Primary C-H | Primary Alcohols | Low |
Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon and Ring Carbons
Nucleophilic substitution reactions are fundamental transformations for introducing new functional groups into a molecule. In the case of α-methylbicyclo[2.2.1]heptane-2-methanol, these reactions primarily occur at the exocyclic methanol carbon, as the ring carbons are unactivated alkanes.
The hydroxyl group of the primary alcohol is a poor leaving group. Therefore, to facilitate substitution, it must first be converted into a better leaving group, typically by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.
The mechanism of substitution at the primary carbon can proceed via either an SN1 or SN2 pathway. youtube.com An SN2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry in a single, concerted step. bits-pilani.ac.in However, the bicyclo[2.2.1]heptane framework presents significant steric hindrance, which can disfavor the SN2 pathway.
Alternatively, the reaction can proceed through an SN1 mechanism, which involves the formation of a carbocation intermediate after the leaving group departs. libretexts.orgscribd.com This pathway is typically favored for tertiary substrates but can occur with primary substrates if a stable carbocation can be formed, often facilitated by rearrangement, or under strongly ionizing conditions. libretexts.org For α-methylbicyclo[2.2.1]heptane-2-methanol, the formation of a primary carbocation is energetically unfavorable. However, Wagner-Meerwein rearrangements are characteristic of the norbornyl system and can lead to more stable secondary or tertiary carbocations, complicating the product mixture.
Direct nucleophilic substitution on the saturated ring carbons of the bicyclo[2.2.1]heptane skeleton is generally not feasible as there is no suitable leaving group. Such transformations would require prior functionalization of the ring through other chemical means, such as free-radical halogenation.
Table 1: Examples of Nucleophilic Substitution Reactions
| Starting Material Derivative | Reagent (Nucleophile) | Product | Reaction Type |
|---|---|---|---|
| α-Methylbicyclo[2.2.1]heptane-2-methyl tosylate | Sodium Azide (NaN₃) | 2-(Azidomethyl)-α-methylbicyclo[2.2.1]heptane | SN2 |
| α-Methylbicyclo[2.2.1]heptane-2-methanol | HBr | 2-(Bromomethyl)-α-methylbicyclo[2.2.1]heptane | SN2 (under non-ionizing conditions) |
Electrophilic Additions to Unsaturated Norbornene Derivatives
To study electrophilic additions, one must consider an unsaturated analogue, such as α-methylbicyclo[2.2.1]hept-5-ene-2-methanol. The strained double bond in the norbornene system is highly reactive towards electrophiles. A key feature of these reactions is their high stereoselectivity.
Due to the steric hindrance of the bicyclic structure, electrophilic attack predominantly occurs from the less hindered exo face. nih.gov This initial attack forms an intermediate, which can be a carbocation or a bridged species (e.g., a mercurinium or bromonium ion). youtube.com The subsequent attack by a nucleophile typically occurs from the exo face as well, but Wagner-Meerwein or other rearrangements can lead to a variety of structurally complex products.
For instance, the acid-catalyzed addition of an alcohol or water proceeds via a carbocation intermediate, which is susceptible to rearrangement to form a more stable cation before being trapped by the nucleophile. youtube.com In contrast, reactions like oxymercuration-demercuration proceed through a bridged mercurinium ion intermediate, which prevents carbocation rearrangements and leads to a predictable Markovnikov addition product. youtube.comyoutube.com
Table 2: Stereoselectivity in Electrophilic Addition to Norbornene Derivatives
| Reaction | Electrophile | Nucleophile | Key Intermediate | Stereochemical Outcome |
|---|---|---|---|---|
| Hydrohalogenation | H⁺ | X⁻ | Norbornyl Cation | Mixture of products, often rearranged |
| Oxymercuration-Demercuration | Hg(OAc)⁺ | H₂O, then NaBH₄ | Mercurinium Ion | Exo-addition, anti-stereochemistry, no rearrangement |
| Halogenation | Br⁺ | Br⁻ | Bromonium Ion | Predominantly exo-addition, potential rearrangement |
Metal-Catalyzed Reactions Involving Bicyclic Alcohols and their Derivatives
Transition metal catalysis offers a powerful toolkit for the functionalization of alcohols and their derivatives under mild conditions, often with high selectivity. rsc.orgmdpi.com These methods are crucial for transforming robust structures like bicyclic alcohols into more complex and valuable compounds.
Cycloisomerization reactions are intramolecular processes where a molecule is rearranged to form a new cyclic product, often with an increase in molecular complexity. These reactions are typically catalyzed by transition metals such as gold, platinum, tungsten, or mercury. beilstein-journals.orgnih.gov For a derivative of α-methylbicyclo[2.2.1]heptane-2-methanol to undergo cycloisomerization, it would need to possess an additional functional group, such as an alkyne or allene, that can participate in the cyclization.
For example, an alkynyl alcohol derivative could undergo a metal-catalyzed cyclization to form an endocyclic enol ether. nih.gov The reaction mechanism often involves the coordination of the metal to the unsaturated π-system, which activates it for nucleophilic attack by the hydroxyl group. The specific outcome (e.g., ring size of the product) depends on the substrate structure, catalyst, and reaction conditions.
Dehydrogenative addition, or dehydrogenative coupling, is a reaction in which two molecules are joined with the concomitant loss of molecular hydrogen (H₂). nih.gov For alcohols, this typically involves an "acceptorless dehydrogenation" pathway where the alcohol is first oxidized to an aldehyde or ketone, with the liberated hydrogen being captured by the metal catalyst and eventually released as H₂ gas. nih.gov
Ruthenium, palladium, and manganese complexes are effective catalysts for these transformations. nih.govnih.gov The general mechanism involves the formation of a metal-alkoxide intermediate, followed by β-hydride elimination to yield a carbonyl compound and a metal-hydride species. This metal-hydride can then participate in further catalytic cycles or release H₂. nih.gov A derivative of α-methylbicyclo[2.2.1]heptane-2-methanol could be coupled with another molecule, such as another alcohol or a sulfone, via this pathway. nih.gov
Table 3: Catalysts for Acceptorless Dehydrogenation of Alcohols
| Catalyst System | Substrate Type | Product Type | Key Feature |
|---|---|---|---|
| [Ru(p-cym)(Cl)₂(NHC)] | Secondary Alcohols | Ketones | High activity at room temperature. nih.gov |
| Pd(II)-NHC Complexes | Benzylic & Cyclic Alcohols | Ketones | Releases H₂ as the only byproduct. nih.gov |
Bicyclopentylation refers to the attachment of a bicyclopentyl (B158630) (BCP) group, a highly strained and three-dimensional scaffold, to another molecule. The BCP moiety, specifically the bicyclo[1.1.1]pentyl group, has gained significant attention in medicinal chemistry as a bioisostere for para-substituted phenyl rings. nih.gov
A novel method for the bicyclopentylation of alcohols utilizes BCP-thianthrenium reagents under a dual copper/photoredox catalyst system. researchgate.netnih.gov This reaction is significant because it allows for the formation of C-O bonds with sterically demanding groups and is tolerant of a wide range of functional groups, including primary, secondary, and even tertiary alcohols. nih.govnih.gov
The mechanism avoids the formation of highly unstable BCP carbocation intermediates. Instead, it proceeds through a copper-mediated radical process. researchgate.netbohrium.com This methodology represents a significant advance in the functionalization of complex alcohols, providing a pathway to novel BCP-ether analogues of pharmaceuticals and other bioactive molecules. nih.govbohrium.com
Stereochemical Aspects of α Methylbicyclo 2.2.1 Heptane 2 Methanol and Its Derivatives
Exo/Endo Isomerism in Bicyclo[2.2.1]heptane Systems and its Impact on Reactivity
The bicyclo[2.2.1]heptane skeleton, commonly known as the norbornane (B1196662) system, is a rigid bicyclic structure that gives rise to distinct forms of stereoisomerism. A key aspect of this is exo/endo isomerism, which describes the relative orientation of a substituent on the six-membered ring. A substituent at the C2 or C3 position is designated exo if it is oriented anti (away from) to the one-carbon bridge (C7), and endo if it is syn (on the same side) to the one-carbon bridge.
This seemingly subtle difference in spatial arrangement has a profound impact on the reactivity of the molecule, primarily due to differences in steric hindrance and torsional strain.
Steric Hindrance: The concave, cage-like structure of the norbornane system means the endo face is significantly more sterically hindered than the exo face. The C7 bridge and the endo-hydrogens at C5 and C6 impede the approach of reagents to an endo substituent. Consequently, reactions at the exo position are often kinetically favored. For example, the hydrolysis of esters of 2-norbornanol shows that the exo-isomer reacts faster than the endo-isomer due to the greater accessibility of the exo position for the incoming nucleophile. nih.govacs.org
Torsional Strain: Torsional strain, which arises from the eclipsing of bonds on adjacent atoms, also plays a critical role. In the bicyclo[2.2.1]heptane framework, the boat-like conformation of the six-membered rings leads to inherent strain. The orientation of substituents can either alleviate or exacerbate this strain during a reaction. For instance, the departure of a leaving group from the exo position is generally favored as it leads to a transition state with less torsional strain compared to the departure from the endo position.
These factors mean that the exo/endo configuration is a critical determinant of reaction outcomes in bicyclo[2.2.1]heptane chemistry. For example, in ring-opening metathesis polymerization (ROMP) of norbornene derivatives, exo-isomers typically exhibit higher reactivity and polymerization rates than their endo counterparts. bch.ro
Chirality and Stereogenic Centers within the α-Methylbicyclo(2.2.1)heptane-2-methanol Structure
The rigid and asymmetric nature of the substituted bicyclo[2.2.1]heptane framework in α-methylbicyclo(2.2.1)heptane-2-methanol results in multiple stereogenic centers. The molecule is chiral, and its absolute and relative stereochemistry is defined by the configuration at these centers.
Bridgehead Chirality
In the bicyclo[2.2.1]heptane system, the two carbons where the bridges meet, C1 and C4, are known as bridgehead carbons. These atoms are chiral centers when the substitution pattern of the molecule does not introduce a plane of symmetry. In the parent, unsubstituted bicyclo[2.2.1]heptane, a plane of symmetry exists, rendering the molecule achiral. However, substitution at a non-bridgehead position, such as at C2, removes this symmetry.
Therefore, in α-methylbicyclo(2.2.1)heptane-2-methanol, both bridgehead carbons, C1 and C4, are stereogenic centers. Their configuration (R or S) is fixed relative to each other within the rigid bicyclic system. The chirality of the entire norbornane scaffold is a consequence of the substitution pattern that makes these bridgehead carbons stereogenic.
Stereogenic Centers on the Methanol (B129727) Moiety
In addition to the bridgehead carbons, there are two more stereogenic centers located on the substituted methanol side chain. These are:
C2: The carbon atom of the bicyclic frame to which the methanol group is attached.
The α-carbon: The carbon atom of the methanol group that bears the methyl group and the hydroxyl group (-C H(OH)CH₃).
The presence of these four stereogenic centers (C1, C4, C2, and the α-carbon) gives rise to a number of possible stereoisomers. For a given configuration of the bicyclic skeleton (e.g., 1R, 4S), the substituent at C2 can be either exo or endo. Furthermore, for each of these diastereomers, the α-carbon can have either an R or an S configuration.
This leads to four possible diastereomers for a single enantiomer of the bicyclic core:
(1R, 2-exo, 4S, αR)
(1R, 2-exo, 4S, αS)
(1R, 2-endo, 4S, αR)
(1R, 2-endo, 4S, αS)
Each of these has a corresponding enantiomer, leading to a total of eight possible stereoisomers for α-methylbicyclo(2.2.1)heptane-2-methanol.
Diastereoselectivity and Enantioselectivity in Synthetic and Transformational Reactions
The synthesis of α-methylbicyclo(2.2.1)heptane-2-methanol, typically via the reduction of the corresponding ketone (endo-2-acetylbicyclo[2.2.1]heptane), is highly influenced by the stereochemistry of the bicyclic system. The rigid framework directs the approach of reagents, leading to diastereoselective outcomes.
The reduction of endo-2-acetylbicyclo[2.2.1]heptane with various reducing agents yields two diastereomeric alcohols. The stereoselectivity of these nucleophilic additions is dictated by the steric hindrance of the bicyclic skeleton and the size of the reducing agent. According to research by Sukdolak et al., the reduction consistently favors the formation of the alcohol where the newly formed hydroxyl group is oriented away from the bicyclic ring, corresponding to the (2S, αR) or (2R, αS) configuration. ni.ac.rs This outcome is explained by steric control models, such as Cram's and Karabatsos's rules, where the reagent approaches from the least hindered side of the carbonyl group.
The level of diastereoselectivity is highly dependent on the steric bulk of the reducing agent. While standard reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) show low stereoselectivity, bulkier reagents demonstrate a significant increase in the preference for one diastereomer. ni.ac.rs
Table 1: Diastereoselectivity in the Reduction of endo-2-acetylbicyclo[2.2.1]heptane
| Reducing Agent | Ratio of Diastereomers ((2S,αR or 2R,αS) : (2S,αS or 2R,αR)) | Reference |
|---|---|---|
| NaBH₄ | 60 : 40 | ni.ac.rs |
| LiAlH₄ | 66 : 34 | ni.ac.rs |
| Diborane (B₂H₆) | 83 : 17 | ni.ac.rs |
| Lithium tri-sec-butylborohydride | 92 : 8 | ni.ac.rs |
| Lithium triisobutylaluminum (B85569) hydride | 95 : 5 | ni.ac.rs |
Enantioselective synthesis, which aims to produce a single enantiomer of the molecule, can be achieved through various strategies. One common approach involves using a chiral catalyst in the synthetic sequence. For instance, an enantioselective Diels-Alder reaction can be used to form the initial bicyclo[2.2.1]heptene framework with high enantiomeric purity. Subsequent transformations would then carry this chirality through to the final product. Another strategy is the use of chiral reducing agents for the ketone precursor, which can selectively produce one enantiomer of the alcohol product.
Configurational Assignment Methodologies in Research
Determining the precise three-dimensional structure of the various stereoisomers of α-methylbicyclo(2.2.1)heptane-2-methanol is crucial. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are the most powerful tools for this purpose.
Spectroscopic Techniques for Stereoisomer Differentiation (e.g., NMR, 2D-NMR)
¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), allow for the unambiguous assignment of the exo and endo configurations.
¹H NMR Chemical Shifts and Coupling Constants: The rigid geometry of the bicyclo[2.2.1]heptane system results in characteristic chemical shifts and proton-proton coupling constants (J-couplings). The chemical shift of the proton at C2 (the carbon bearing the substituent) is often different for exo and endo isomers. Typically, signals for protons in the endo isomer tend to be more deshielded (appear at a higher ppm value) compared to the corresponding protons in the exo isomer. ni.ac.rschemicalbook.com The coupling constants between the C2 proton and the adjacent bridgehead (C1) and methylene (B1212753) (C3) protons are also stereochemically dependent and can provide clues to the substituent's orientation.
¹³C NMR Chemical Shifts: The carbon chemical shifts are also sensitive to the stereochemistry. The γ-gauche effect is particularly useful: a substituent in the endo position will cause a shielding effect (lower ppm value) on the C7 carbon due to steric compression, compared to an exo substituent. This difference can be a reliable indicator for assigning the configuration.
2D-NMR (COSY and NOESY):
COSY spectra are used to establish which protons are coupled to each other, helping to trace the connectivity of the entire spin system and assign individual protons within the complex spectrum.
NOESY is the most definitive technique for distinguishing exo and endo isomers. It detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are bonded. For an endo isomer, a NOE correlation is expected between the protons of the substituent at C2 and the nearby endo protons on the C5/C6 carbons and the C7 bridge protons. Conversely, for an exo isomer, such correlations would be absent, and instead, correlations to the exo C5/C6 protons might be observed. chemicalbook.com This allows for direct visualization of the spatial arrangement of the substituents relative to the bicyclic framework.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| α-Methylbicyclo(2.2.1)heptane-2-methanol |
| bicyclo[2.2.1]heptane |
| norbornane |
| 2-norbornanol |
| norbornene dicarboxylic acid anhydride |
| endo-2-acetylbicyclo[2.2.1]heptane |
| sodium borohydride |
| lithium aluminum hydride |
| diborane |
| lithium tri-sec-butylborohydride |
X-ray Crystallography for Absolute Configuration Determination of Derivatives
The unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of stereochemistry. For derivatives of α-Methylbicyclo[2.2.1]heptane-2-methanol, single-crystal X-ray crystallography stands as the most definitive method for this purpose. springernature.com While the parent alcohol may be difficult to crystallize, its derivatives can be specifically designed to form high-quality single crystals suitable for diffraction analysis.
The primary X-ray crystallographic technique for determining absolute configuration is based on the phenomenon of anomalous dispersion, often referred to as the Bijvoet method. researchgate.net This effect occurs when the X-ray radiation used is close to the absorption edge of an atom in the crystal, typically a "heavy" atom (e.g., bromine, phosphorus). thieme-connect.de Under these conditions, the scattering intensities of reflections from crystal planes (hkl) are no longer equal to their inverse reflections (-h-k-l), and this difference, known as a Bijvoet pair, can be used to determine the absolute arrangement of atoms in space. researchgate.net
To apply this method to α-Methylbicyclo[2.2.1]heptane-2-methanol, the alcohol is typically converted into a derivative containing a heavy atom or a known chiral auxiliary. For instance, reacting the alcohol to form an ester or an ether with a molecule containing a bromine atom would introduce the necessary anomalous scatterer. Alternatively, derivatization with a chiral reagent of known absolute configuration, such as camphorsultam dichlorophthalic acid (CSDP acid), can serve as an internal reference, allowing the determination of the relative configuration of the new stereocenter, and thus the absolute configuration of the parent molecule. researchgate.netnih.gov
The quality of the absolute structure determination is often assessed using the Flack parameter, which should refine to a value close to zero for the correct enantiomer. chem-soc.si A value near one would indicate that the inverted structure is the correct one.
Table 1: Key Aspects of X-ray Crystallography for Absolute Configuration
| Feature | Description |
| Requirement | A well-defined single crystal of a derivative compound. |
| Principle | Anomalous dispersion (Bijvoet method), which requires the presence of at least one strong anomalous scatterer (heavy atom). thieme-connect.de |
| Procedure | The alcohol is derivatized to incorporate a heavy atom or a chiral auxiliary of known configuration. |
| Analysis | Comparison of the intensities of Bijvoet pairs (reflections hkl and -h-k-l). researchgate.net |
| Validation | The Flack parameter is calculated; a value close to 0 confirms the assigned absolute configuration. chem-soc.si |
Optical Rotation Measurements for Enantiomeric Purity
Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The magnitude and direction of this rotation are measured using a polarimeter and are fundamental for assessing the enantiomeric purity of a sample of α-Methylbicyclo[2.2.1]heptane-2-methanol. thieme-connect.de
The specific rotation, [α], is a standardized value for a chiral compound and is defined as the observed rotation under specific conditions of temperature, wavelength (typically the sodium D-line, 589 nm), path length, and concentration. The two enantiomers of a chiral compound will rotate the plane of polarized light by equal amounts but in opposite directions. masterorganicchemistry.com An equal mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out. csbsju.edu
When a sample contains an unequal mixture of enantiomers, it will exhibit an optical rotation. The enantiomeric purity of this mixture can be quantified as the optical purity or, more commonly, the enantiomeric excess (ee). libretexts.org The enantiomeric excess is a measure of the excess of one enantiomer over the other and is calculated by comparing the specific rotation of the mixture to the specific rotation of a pure enantiomer. csbsju.edu
The relationship is given by the formula: Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100%
Where:
[α]observed is the specific rotation of the mixture.
[α]max is the specific rotation of the pure, single enantiomer.
For example, if a pure enantiomer of an α-Methylbicyclo[2.2.1]heptane-2-methanol derivative has a specific rotation of +75°, but a synthesized sample has a specific rotation of +50°, the enantiomeric excess would be 66.7%. csbsju.edulibretexts.org This indicates that the mixture contains 66.7% of the dextrorotatory enantiomer in excess of the racemic portion. The actual composition would be 83.35% of the (+) enantiomer and 16.65% of the (-) enantiomer.
Table 2: Relationship Between Optical Rotation and Enantiomeric Composition
| Observed Rotation (% of max) | Optical Purity / Enantiomeric Excess (% ee) | Composition (% Major Enantiomer) | Composition (% Minor Enantiomer) |
| 100% | 100% | 100% | 0% |
| 75% | 75% | 87.5% | 12.5% |
| 50% | 50% | 75% | 25% |
| 25% | 25% | 62.5% | 37.5% |
| 0% | 0% | 50% | 50% |
Influence of Stereochemistry on Reaction Outcomes and Chemical Behavior
The rigid and conformationally constrained structure of the bicyclo[2.2.1]heptane framework is a defining feature that significantly influences the chemical behavior of α-Methylbicyclo[2.2.1]heptane-2-methanol. The fixed spatial arrangement of substituents dictates the accessibility of reaction sites, thereby controlling the stereochemical outcome of chemical transformations.
Steric hindrance plays a major role. The bicyclic system presents two distinct faces for reagent attack: the less hindered exo face and the more hindered endo face, which is shielded by the bridging carbon atom. In reactions involving the functional groups attached to the ring, such as oxidation of the alcohol or substitution reactions, the approaching reagent's trajectory is heavily influenced by the stereochemistry of the substrate.
For example, in the case of α-Methylbicyclo[2.2.1]heptane-2-methanol, the relative positions of the methyl group and the hydroxymethyl group (whether they are exo or endo) will create a unique steric environment. This environment will favor certain reaction pathways over others. A reagent might preferentially attack from the less hindered face, leading to a high degree of stereoselectivity in the product. The stereochemistry of the starting material directly controls the stereochemistry of the product, a principle that is fundamental in asymmetric synthesis. The strain inherent in the bicyclic system also affects reactivity, influencing bond angles and the stability of transition states and intermediates. oregonstate.edu Studies on related bicyclic ketones, such as norbornen-2-one, have shown that stereochemistry dictates the formation of derivatives like Schiff's bases, a preference that can be rationalized by allylic interactions within the strained ring system. rsc.org
Computational and Theoretical Investigations of α Methylbicyclo 2.2.1 Heptane 2 Methanol
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are powerful tools to probe the intrinsic properties of α-methylbicyclo[2.2.1]heptane-2-methanol at the atomic level. These methods allow for the determination of molecular geometries, electronic properties, and energetic landscapes, which are crucial for understanding its chemical behavior.
Quantum Mechanical (QM) Approaches (e.g., Density Functional Theory (DFT) studies)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of bicyclo[2.2.1]heptane derivatives. DFT calculations can provide accurate descriptions of the molecular orbitals, electron density distribution, and various spectroscopic properties. For instance, DFT has been successfully employed to study the reaction mechanisms of related norbornene systems, providing insights into the electronic effects that govern reactivity. rsc.orgrsc.org
While specific DFT studies on α-methylbicyclo[2.2.1]heptane-2-methanol are not extensively documented in publicly available literature, the established methodologies for similar bicyclic compounds are directly applicable. A typical DFT study on this molecule would involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations would yield important electronic properties.
Table 1: Hypothetical DFT-Calculated Electronic Properties of α-Methylbicyclo[2.2.1]heptane-2-methanol
| Property | Calculated Value | Significance |
| HOMO Energy | (Value in eV) | Highest Occupied Molecular Orbital energy, indicates susceptibility to electrophilic attack. |
| LUMO Energy | (Value in eV) | Lowest Unoccupied Molecular Orbital energy, indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | (Value in eV) | Relates to the electronic excitability and chemical reactivity of the molecule. |
| Dipole Moment | (Value in Debye) | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | (Charge distribution) | Provides insight into the partial charges on each atom, highlighting potentially reactive sites. |
Note: The values in this table are illustrative and would need to be determined through specific DFT calculations.
Molecular Mechanics (MM) and Hybrid QM/MM Methods for Larger Systems
For larger systems involving α-methylbicyclo[2.2.1]heptane-2-methanol, such as its interaction with a solvent or a biological macromolecule, purely quantum mechanical calculations can become computationally expensive. In such cases, Molecular Mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govuiuc.eduresearchgate.netnih.gov
MM methods use classical physics to model the potential energy of a system, offering a computationally efficient way to explore the conformational space of large molecules. tandfonline.com Hybrid QM/MM methods provide a powerful compromise by treating a small, chemically significant part of the system (e.g., the reactive center) with high-accuracy QM methods, while the rest of the system is described by a more efficient MM force field. nih.govuiuc.eduresearchgate.netnih.gov This approach has been successfully used to study enzymatic reactions and reactions in solution for a wide range of molecules. ed.ac.uk
Conformational Analysis and Strain Energy Calculations
The bicyclo[2.2.1]heptane framework is known for its inherent ring strain, which significantly influences its conformation and reactivity. fiveable.me The presence of methyl and methanol (B129727) substituents on the α-methylbicyclo[2.2.1]heptane-2-methanol backbone introduces additional steric and electronic factors that dictate its preferred three-dimensional arrangement.
Conformational analysis of this molecule would involve identifying the various possible stereoisomers (endo/exo) and rotamers of the methanol group and calculating their relative energies. Computational methods can predict the most stable conformers and the energy barriers for interconversion between them.
The strain energy of the bicyclic system can be quantified through computational methods by comparing the heat of formation of the molecule with that of a hypothetical strain-free reference compound. This value provides a measure of the energy stored within the molecule due to its constrained geometry, which can be a driving force for certain chemical reactions. oregonstate.edu
Table 2: Illustrative Conformational Energy Profile of α-Methylbicyclo[2.2.1]heptane-2-methanol Isomers
| Isomer/Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
| exo-isomer, rotamer 1 | 0.0 (Reference) | (Specify relevant dihedral angle) |
| exo-isomer, rotamer 2 | (Calculated value) | (Specify relevant dihedral angle) |
| endo-isomer, rotamer 1 | (Calculated value) | (Specify relevant dihedral angle) |
| endo-isomer, rotamer 2 | (Calculated value) | (Specify relevant dihedral angle) |
Note: This table represents a hypothetical outcome of a conformational analysis and would require specific calculations to be populated with actual data.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions involving complex molecules like α-methylbicyclo[2.2.1]heptane-2-methanol. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate and product distribution.
Transition State Analysis and Energy Barriers for Transformations
For any given transformation of α-methylbicyclo[2.2.1]heptane-2-methanol, such as oxidation of the alcohol or rearrangement of the bicyclic core, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
Once the transition state is identified, its energy can be calculated, providing the activation energy or energy barrier for the reaction. This information is crucial for predicting the feasibility and rate of a reaction under different conditions. DFT calculations are commonly used for this purpose, providing a good balance between accuracy and computational cost. rsc.orgrsc.org
Studies of Reaction Intermediates (e.g., radical and cationic pathways)
Many reactions involving bicyclo[2.2.1]heptane derivatives proceed through reactive intermediates such as radicals or carbocations. researchgate.netnih.govoregonstate.eduacs.org Computational studies can provide invaluable information about the structure, stability, and electronic properties of these transient species.
For example, in the case of a reaction proceeding through a cationic intermediate, computational analysis can reveal the charge distribution and the potential for rearrangements, which are common in norbornyl systems. Similarly, for radical-mediated reactions, calculations can predict the spin density distribution, helping to identify the most likely sites of further reaction. researchgate.netnih.govoregonstate.eduacs.org These computational insights are critical for understanding and predicting the outcome of complex chemical transformations.
Table 3: Computationally Investigated Reaction Intermediates in Bicyclo[2.2.1]heptane Systems
| Intermediate Type | Key Computational Findings | Relevance to α-Methylbicyclo[2.2.1]heptane-2-methanol |
| Norbornyl Cation | Prone to Wagner-Meerwein rearrangements; non-classical carbocation character often debated. | Potential for skeletal rearrangements in reactions involving carbocation formation from the alcohol. |
| Norbornyl Radical | Can undergo rearrangements and hydrogen abstraction reactions. | Important in radical-initiated reactions such as halogenation or oxidation. |
Prediction of Spectroscopic Properties to Aid Experimental Characterization
Computational quantum mechanics has become an indispensable tool for predicting the spectroscopic properties of molecules, aiding in the interpretation of experimental data and the confirmation of chemical structures. For a molecule like α-Methylbicyclo[2.2.1]heptane-2-methanol, these predictive methods are crucial for distinguishing between its potential stereoisomers and understanding its conformational dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a primary application of computational chemistry. nih.gov Methods for this range from empirical database approaches to first-principles quantum mechanical calculations. nih.govgithub.io Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. nih.gov The process involves optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors using specialized DFT functionals and basis sets, such as GIAO (Gauge-Including Atomic Orbital). nih.gov These shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Recent advances have also incorporated machine learning and artificial neural networks, trained on vast datasets of experimental spectra, to predict chemical shifts with high accuracy and speed. semanticscholar.orgnih.gov
For bicyclo[2.2.1]heptane systems, these calculations are particularly useful for assigning signals in complex spectra and for confirming stereochemistry, such as the endo vs. exo orientation of substituents. cdnsciencepub.com The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. nih.gov
Vibrational (Infrared) Spectroscopy: Theoretical calculations can generate simulated infrared (IR) spectra that correspond to the vibrational modes of a molecule. DFT calculations are the standard method for predicting vibrational frequencies and intensities. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which, when diagonalized, yields the frequencies and normal modes of vibration.
| Spectroscopic Technique | Key Feature | Predicted Value (Computational Model) | Typical Experimental Value |
|---|---|---|---|
| ¹³C NMR | C-OH Chemical Shift (ppm) | 60-70 (DFT/GIAO) | ~65 |
| ¹H NMR | H-C-OH Chemical Shift (ppm) | 3.5-4.0 (DFT/GIAO) | ~3.6 |
| IR Spectroscopy | O-H Stretch (cm⁻¹) | 3300-3450 (DFT/B3LYP) | ~3350 (broad) |
| IR Spectroscopy | C-O Stretch (cm⁻¹) | 1020-1080 (DFT/B3LYP) | ~1050 |
In silico Design of Novel Bicyclo[2.2.1]heptane Derivatives
The bicyclo[2.2.1]heptane scaffold, present in α-Methylbicyclo[2.2.1]heptane-2-methanol, is considered a "privileged substructure" in medicinal chemistry due to its rigid conformation, which can lead to high-affinity binding to biological targets. In silico (computer-based) methods are extensively used to design novel derivatives based on this scaffold for various therapeutic applications. mdpi.com
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, SBDD techniques can be employed. Molecular docking is a primary tool in SBDD, used to predict the binding mode and affinity of a potential drug molecule within the active site of a target protein. For instance, derivatives of the bicyclo[2.2.1]heptane scaffold have been designed and evaluated in silico as potential inhibitors of targets like the anti-apoptotic protein Bcl-xl or the chemokine receptor CXCR2. nih.govrsc.org The docking simulations help identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, guiding the rational design of more potent and selective compounds. nih.govresearchgate.net
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are used. These approaches rely on the knowledge of other molecules that bind to the target of interest. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, and Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity.
Scaffold Hopping and Library Design: The bicyclo[2.2.1]heptane core can serve as a starting point for "scaffold hopping," where it is used to replace a different core in a known drug while maintaining the key binding interactions. Furthermore, computational tools are used to enumerate virtual libraries of derivatives by adding various substituents to the core scaffold. bham.ac.uk These virtual libraries can then be screened in silico for desirable properties, such as predicted biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and low toxicity, to prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing. nih.govresearchgate.net
| Design Strategy | Computational Method | Objective | Example Application Area |
|---|---|---|---|
| Structure-Based Design | Molecular Docking | Predict binding affinity and orientation in a known protein target. | Anticancer Agents (e.g., Bcl-xl inhibitors) nih.gov |
| Structure-Based Design | Homology Modeling | Build a 3D model of a target protein when only its sequence is known. | Anti-inflammatory Agents (e.g., CXCR2 antagonists) rsc.org |
| Ligand-Based Design | Pharmacophore Modeling | Identify essential features from known active molecules to design new ones. | Antiviral Nucleoside Analogs mdpi.com |
| Property Prediction | ADME/Tox Prediction | Filter compounds based on drug-like properties (e.g., oral bioavailability). | General Drug Discovery researchgate.net |
Advanced Applications and Research Potential of α Methylbicyclo 2.2.1 Heptane 2 Methanol in Chemical Synthesis
As Building Blocks for Complex Organic Molecules
The rigid bicyclic framework of α-methylbicyclo[2.2.1]heptane-2-methanol makes it a valuable chiral building block in the synthesis of complex organic molecules. Its well-defined stereochemistry and functional handles allow for the construction of intricate molecular architectures with high degrees of stereocontrol.
Synthesis of Natural Products and their Analogs (e.g., santalol (B192323) analogs)
The bicyclo[2.2.1]heptane skeleton is a key structural motif found in a variety of natural products, most notably in sandalwood oil constituents like α-santalol and β-santalol. nih.govresearchgate.net These compounds are highly valued in the fragrance industry for their characteristic woody scent. The synthesis of santalol and its analogs often relies on the construction of this bicyclic core. nih.govresearchgate.net
While specific examples detailing the direct use of α-methylbicyclo[2.2.1]heptane-2-methanol in the synthesis of santalol analogs are not prevalent in the reviewed literature, its structure represents a key fragment of the santalol molecule. General synthetic strategies for santalol often involve the elaboration of a bicyclo[2.2.1]heptane core functionalized with a methyl and a hydroxymethyl group. google.comscispace.com Therefore, α-methylbicyclo[2.2.1]heptane-2-methanol serves as a conceptually important precursor and a potential starting material for the synthesis of these fragrant natural products and their derivatives. The synthesis of various α-santalol derivatives, including aldehydes, formates, and acetates, has been accomplished from precursors containing the core bicyclo[2.2.1]heptane structure. nih.gov
Construction of Constrained Nucleosides and Carbocyclic Nucleoside Analogs (focused on synthesis and structure)
A significant application of α-methylbicyclo[2.2.1]heptane-2-methanol and its derivatives is in the synthesis of constrained nucleosides and carbocyclic nucleoside analogs. These modified nucleosides are of great interest in medicinal chemistry due to their potential antiviral and anticancer properties. The bicyclo[2.2.1]heptane framework replaces the furanose sugar moiety of natural nucleosides, providing a conformationally rigid scaffold. This rigidity can lock the molecule in a specific conformation, which can lead to enhanced binding to target enzymes or receptors.
The synthesis of these analogs typically involves the coupling of a functionalized bicyclo[2.2.1]heptane intermediate, derived from precursors like α-methylbicyclo[2.2.1]heptane-2-methanol, with a nucleobase. bch.roresearchgate.net For instance, an optically active bicyclo[2.2.1]heptane amine can be used to construct the purine (B94841) or pyrimidine (B1678525) ring, leading to the formation of the desired carbocyclic nucleoside analog. bch.roresearchgate.net X-ray crystallography studies have been used to confirm the structure and stereochemistry of these synthesized nucleoside analogs.
Role in Polymer Chemistry and Advanced Materials Research
The unique strained ring system of the bicyclo[2.2.1]heptane (norbornene) moiety in α-methylbicyclo[2.2.1]heptane-2-methanol and its derivatives makes them valuable monomers in polymer chemistry, leading to materials with interesting properties.
Monomers for Polynorbornene Synthesis via Ring-Opening Metathesis Polymerization (ROMP) and Vinyl Polymerization
Norbornene and its derivatives are well-known monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization technique that allows for the synthesis of polymers with well-defined structures and functionalities. The driving force for ROMP of norbornene-type monomers is the relief of ring strain. The resulting polynorbornenes are amorphous polymers with high glass transition temperatures and good thermal stability.
While the direct ROMP of α-methylbicyclo[2.2.1]heptane-2-methanol is not extensively documented, the polymerization of functionalized norbornenes is a widely studied area. The hydroxyl group of the parent compound can be modified to introduce various functional groups, which can then be incorporated into the resulting polymer, tailoring its properties for specific applications.
Vinyl-type polymerization of norbornene derivatives is another method to produce polymers with the bicyclic unit as a repeating group in the polymer backbone. This approach leads to polymers with different architectures and properties compared to those obtained by ROMP.
Precursors for Photoresist Materials
Polymers derived from norbornene-based monomers have found significant application in the microelectronics industry as photoresist materials. Photoresists are light-sensitive materials used in photolithography to create patterns on semiconductor wafers. Polynorbornenes exhibit several desirable properties for photoresist applications, including high thermal stability, good etch resistance, and optical transparency at the short wavelengths used in modern lithography (e.g., 193 nm).
The incorporation of functional groups into the polynorbornene backbone is crucial for the design of photoresist materials. For example, acid-labile groups can be attached to the bicyclo[2.2.1]heptane ring. Upon exposure to light in the presence of a photoacid generator, these groups are cleaved, changing the solubility of the polymer and allowing for the formation of a positive-tone image. The hydroxyl group of α-methylbicyclo[2.2.1]heptane-2-methanol can serve as a handle to introduce such acid-labile functionalities.
Derivatives as Chiral Ligands and Catalytic Promoters in Asymmetric Transformations
The rigid and well-defined stereochemistry of the bicyclo[2.2.1]heptane framework makes it an excellent scaffold for the design of chiral ligands for asymmetric catalysis. Derivatives of α-methylbicyclo[2.2.1]heptane-2-methanol have been explored as chiral ligands and promoters in a variety of enantioselective transformations.
Chiral 1,4-amino alcohols derived from the bicyclo[2.2.1]heptane skeleton have been synthesized and utilized as ligands in asymmetric reactions. For example, these ligands have been successfully applied in the asymmetric borane (B79455) reduction of ketones and the enantioselective addition of diethylzinc (B1219324) to aldehydes, affording the corresponding chiral alcohols with good enantioselectivity.
Furthermore, chiral diene ligands based on the bicyclo[2.2.1]hepta-2,5-diene core have been developed and shown to be effective in rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones. The synthesis of these ligands often starts from a chiral bicyclo[2.2.1]heptane precursor, highlighting the importance of this scaffold in the development of new asymmetric catalysts. The camphor-derived bicyclo[2.2.1]heptane structure is another prominent example of a chiral scaffold used in the synthesis of ligands for asymmetric catalysis. scirp.orgresearchgate.net
Below is a table summarizing some of the asymmetric transformations where derivatives of the bicyclo[2.2.1]heptane skeleton have been employed as chiral ligands.
| Asymmetric Transformation | Type of Ligand | Metal Catalyst | Typical Substrate | Typical Product |
| Borane Reduction | Chiral 1,4-amino alcohol | - | Ketone | Chiral secondary alcohol |
| Diethylzinc Addition | Chiral 1,4-amino alcohol | - | Aldehyde | Chiral secondary alcohol |
| 1,4-Addition | Chiral diene | Rhodium | α,β-Unsaturated ketone | Chiral ketone |
Ligands for Metal-Catalyzed Asymmetric Reactions
The rigid bicyclo[2.2.1]heptane framework of α-methylbicyclo[2.2.1]heptane-2-methanol serves as a valuable scaffold for the synthesis of chiral ligands used in metal-catalyzed asymmetric reactions. The defined stereochemistry and conformational rigidity of this backbone allow for the creation of a well-defined chiral environment around a metal center, which is crucial for effective stereocontrol in catalytic transformations. sigmaaldrich.com Derivatives of the bicyclo[2.2.1]heptane system, such as those derived from camphor (B46023) and other related structures, have been successfully employed as ligands in a variety of asymmetric reactions. scirp.orgscirp.org
These ligands are typically synthesized by modifying the functional groups of the bicyclo[2.2.1]heptane core to introduce coordinating atoms like nitrogen, phosphorus, or oxygen. For instance, amino alcohol derivatives of camphor have been shown to be effective ligands for the enantioselective addition of diethylzinc to aldehydes. scirp.org The steric bulk and the specific orientation of the substituents on the bicyclic frame dictate the facial selectivity of the substrate's approach to the metal center, leading to high enantioselectivities.
One notable class of ligands derived from a related bicyclic structure are chiral diene ligands based on the bicyclo[2.2.1]hepta-2,5-diene core. sigmaaldrich.com These have proven effective in rhodium-catalyzed asymmetric 1,4-addition of aryl- and alkenylboronic acids to α,β-unsaturated ketones. sigmaaldrich.com The development of such ligands showcases the utility of the bicyclic scaffold in creating powerful tools for the construction of enantioenriched compounds. sigmaaldrich.com The synthetic accessibility of α-methylbicyclo(2.2.1)heptane-2-methanol makes it an attractive starting material for developing novel chiral ligands with tailored steric and electronic properties for a broad range of asymmetric transformations.
| Ligand Type | Metal | Reaction Type | Substrate | Enantioselectivity |
| Camphor-derived amino alcohols | Zinc | Alkyl addition | Aldehydes | Moderate |
| Bicyclo[2.2.1]hepta-2,5-diene based dienes | Rhodium | 1,4-addition | α,β-unsaturated ketones | High |
| Pinane-based aminodiols | Zinc | Alkyl addition | Aldehydes | Moderate to high |
Organocatalytic Applications
The structural rigidity and chirality inherent in the bicyclo[2.2.1]heptane skeleton make derivatives of α-methylbicyclo(2.2.1)heptane-2-methanol promising candidates for the development of novel organocatalysts. Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, heavily relies on the precise three-dimensional arrangement of functional groups in the catalyst to achieve high stereoselectivity. researchgate.net Camphor, a well-known bicyclo[2.2.1]heptane derivative, has been a cornerstone in the development of both covalent and non-covalent organocatalysts. researchgate.net
Derivatives of α-methylbicyclo(2.2.1)heptane-2-methanol can be envisioned to act as organocatalysts in several ways. For instance, the hydroxyl group can be functionalized to introduce hydrogen-bonding motifs, such as thioureas or squaramides, which are common in non-covalent organocatalysis. These groups can activate electrophiles and control the stereochemical outcome of reactions like Michael additions or aldol (B89426) reactions. mdpi.com
Furthermore, the bicyclic framework can be incorporated into more complex catalyst structures, such as N-heterocyclic carbenes (NHCs) or proline derivatives. researchgate.net The defined stereochemistry of the bicyclo[2.2.1]heptane core would create a specific chiral pocket around the catalytically active site, influencing the stereoselectivity of the catalyzed transformation. The synthetic versatility of the alcohol functionality in α-methylbicyclo(2.2.1)heptane-2-methanol allows for the attachment of various catalytically active moieties, opening avenues for the creation of a diverse library of organocatalysts for a wide range of asymmetric reactions.
| Organocatalyst Type | Reaction Type | Key Feature |
| Camphor-derived thioureas | Glycosylation | Hydrogen bonding interactions |
| Proline-based dipeptides | Michael Addition | Formation of chiral enamines |
| Camphor-derived N-heterocyclic carbenes | Various | Formation of a chiral pocket |
Probes for Mechanistic Organic Chemistry Studies
The well-defined and rigid stereochemical nature of the bicyclo[2.2.1]heptane system, as present in α-methylbicyclo(2.2.1)heptane-2-methanol, makes its derivatives excellent molecular probes for elucidating reaction mechanisms in organic chemistry. The fixed spatial arrangement of substituents on this framework allows for a detailed investigation of stereoelectronic effects, steric hindrance, and the influence of orbital interactions on reaction pathways and selectivities. researchgate.net
For example, studies on related bicyclic systems have provided deep insights into the stereoselectivity of various reactions. The investigation of dihalocarbene insertions into C-H bonds of bicyclo[n.1.0]alkanes has been explained by the concept of maximum orbital overlap of the Walsh orbitals of the cyclopropane (B1198618) ring with the adjacent C-H bonds, dictating the observed stereochemical outcome. researchgate.net Similarly, the study of oxidation reactions on bicyclic hydrocarbons has helped to distinguish between radical and cationic pathways by analyzing the formation of rearranged products. acs.org
The stereochemistry of reactions involving the norbornane (B1196662) (bicyclo[2.2.1]heptane) skeleton has also been instrumental in understanding classical organic reactions. For instance, the stereochemical outcome of the Strecker and Bucherer-Bergs reactions on a norbornane keto-ester was used to confirm the endo-selectivity of the amino group addition, providing valuable mechanistic information. researchgate.net By strategically placing isotopic labels or functional groups on the α-methylbicyclo(2.2.1)heptane-2-methanol framework, researchers can design experiments to probe the transition states of complex organic and enzymatic reactions, thereby gaining a deeper understanding of stereospecificity at a molecular level.
| Study | System | Mechanistic Insight |
| Dihalocarbene Insertion | Bicyclo[n.1.0]alkanes | Role of orbital overlap in stereoselectivity |
| C-H Bond Oxygenation | Bicyclic hydrocarbons | Differentiation between radical and cationic pathways |
| Strecker Synthesis | Norbornane keto-ester | Confirmation of reaction stereochemistry |
Analytical Methodologies for Structural and Stereochemical Characterization in Research
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in alpha-methylbicyclo[2.2.1]heptane-2-methanol. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. nist.gov
The most prominent and diagnostic absorption bands for this compound are:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (-OH) involved in hydrogen bonding.
C-H Stretch: Strong, sharp peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the bicyclic ring and the methyl/methylene (B1212753) groups.
C-O Stretch: An absorption in the 1000-1260 cm⁻¹ region, typically around 1050 cm⁻¹, is indicative of the C-O stretching vibration of the primary alcohol.
Table 2: Characteristic IR Absorption Bands for alpha-Methylbicyclo[2.2.1]heptane-2-methanol
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Appearance |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkane C-H | C-H Stretch | 2850 - 3000 | Strong, Sharp |
| Alcohol C-O | C-O Stretch | 1000 - 1260 | Moderate to Strong |
| Methylene (-CH₂-) | C-H Bend (Scissor) | ~1465 | Moderate |
| Methyl (-CH₃) | C-H Bend (Asymmetric) | ~1450 | Moderate |
| Methyl (-CH₃) | C-H Bend (Symmetric) | ~1375 | Moderate |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS)) for Molecular Weight and Formula Confirmation
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Mass Spectrometry (MS): In electron ionization (EI-MS), the molecule is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For C₉H₁₆O, the molecular ion peak would be expected at m/z 140. The fragmentation of the molecular ion provides a unique fingerprint. For bicyclic alcohols, fragmentation is often characterized by:
Loss of a water molecule (M-18), resulting in a peak at m/z 122. libretexts.org
Loss of the hydroxymethyl group (-CH₂OH), leading to a fragment.
Cleavage of the bicyclic ring system, a characteristic feature of norbornane (B1196662) derivatives, which can lead to stable cyclopentenyl ions. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For alpha-methylbicyclo[2.2.1]heptane-2-methanol, HRMS would confirm the molecular formula as C₉H₁₆O by matching the experimentally measured exact mass to the calculated theoretical mass (140.120115).
Table 3: Expected Mass Spectrometry Data for alpha-Methylbicyclo[2.2.1]heptane-2-methanol
| Ion | Formula | Calculated Exact Mass | Expected m/z (Low Res.) | Description |
| [M]⁺• | [C₉H₁₆O]⁺• | 140.120115 | 140 | Molecular Ion |
| [M - H₂O]⁺• | [C₉H₁₄]⁺• | 122.109550 | 122 | Loss of water |
| [M - CH₃]⁺ | [C₈H₁₃O]⁺ | 125.096640 | 125 | Loss of a methyl radical |
| [M - CH₂OH]⁺ | [C₈H₁₃]⁺ | 109.101725 | 109 | Loss of hydroxymethyl radical |
| [C₅H₆]⁺• | [C₅H₆]⁺• | 66.046950 | 66 | Characteristic fragment (cyclopentadiene) |
Chromatographic Separation Techniques for Isomers and Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating isomers and assessing the chemical and enantiomeric purity of alpha-methylbicyclo[2.2.1]heptane-2-methanol.
Due to the presence of multiple stereocenters, alpha-methylbicyclo[2.2.1]heptane-2-methanol exists as a mixture of enantiomers and diastereomers (endo/exo). While diastereomers can often be separated by standard HPLC or gas chromatography, the separation of enantiomers requires a chiral environment.
Chiral HPLC is the predominant method for determining enantiomeric purity (enantiomeric excess, e.e.). csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. sigmaaldrich.com
Common approaches for the chiral separation of bicyclic alcohols include:
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, such as Chiralcel® or Chiralpak® columns) are widely used and highly effective. Cyclodextrin-based CSPs are also employed.
Mobile Phase: The separation is typically achieved under normal-phase conditions, using a non-polar mobile phase such as a mixture of hexane (B92381) or heptane (B126788) with a small amount of an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The choice and concentration of the alcohol modifier are critical for optimizing the resolution between the enantiomers.
The successful separation of enantiomers allows for their quantification, which is crucial in research where the biological or chemical activity is often stereospecific.
Table 4: Typical Chiral HPLC Method Parameters for Separation of Bicyclic Alcohol Enantiomers
| Parameter | Typical Conditions |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 98:2 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm (if no chromophore, Refractive Index or CAD) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful tool for separating the different stereoisomers of α-methylbicyclo[2.2.1]heptane-2-methanol. Due to the identical physical properties of enantiomers, their separation requires the use of a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) within the GC column. wisc.edu
Detailed research findings indicate that the separation of bicyclo[2.2.1]heptane derivatives is often accomplished using columns with modified cyclodextrin-based stationary phases. acs.orggcms.cz For instance, columns such as HYDRODEX-beta-6TBDM have been successfully used for the enantiomeric separation of related functionalized bicyclo[2.2.1]heptanes. acs.orgacs.org The choice of stationary phase is critical, as its chiral selectors interact differently with each enantiomer, leading to different retention times and, thus, separation. gcms.cz
In some cases, derivatization of the alcohol functional group is employed to enhance separation. tandfonline.com By reacting the alcohol with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated on a standard achiral GC column. tandfonline.com For example, chiral reagents like (R)-(+)-α-methylbenzylamine have been effective for resolving related bicyclic keto acids, a method that can be adapted for alcohols. tandfonline.com
The GC oven temperature program is another critical parameter. Lowering the analysis temperature can increase the separation factor (α) between enantiomers, potentially achieving resolution for peaks that would otherwise co-elute at higher temperatures. gcms.cz The retention index, calculated by comparing the analyte's retention time to that of n-alkane standards, is a key metric for compound identification in GC analysis. wisc.edu
Table 1: GC Column Parameters for Chiral Separation of Bicyclo[2.2.1]heptane Derivatives
| Column Type | Stationary Phase Example | Application Principle | Reference |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | HYDRODEX-beta-6TBDM | Direct separation of enantiomers through differential interaction with the chiral phase. | acs.orgacs.org |
| Chiral Stationary Phase (CSP) | Cyclodextrin-based (e.g., Cyclodex-B) | Enantioselectivity is dependent on the amount of cyclodextrin (B1172386) in the phase and the oven temperature. | gcms.cz |
| Achiral Column with Derivatization | OV-1 Capillary Column | Separation of diastereomeric derivatives formed by reacting the analyte with a chiral reagent. | tandfonline.com |
Optical Rotation Measurements for Chirality Assessment
Optical rotation is a fundamental technique used to characterize chiral molecules like α-methylbicyclo[2.2.1]heptane-2-methanol. This method measures the rotation of plane-polarized light as it passes through a sample containing an excess of one enantiomer. youtube.com The direction and magnitude of this rotation provide essential information about the sample's stereochemical composition.
The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation using the following formula:
[α]λT = α / (l × c)
Where:
T is the temperature.
λ is the wavelength of the light (commonly the D-line of sodium at 589 nm). youtube.com
α is the observed rotation in degrees.
l is the path length of the sample tube in decimeters.
c is the concentration of the sample in g/mL. youtube.com
Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A positive (+) sign indicates dextrorotatory behavior (rotation to the right), while a negative (-) sign signifies levorotatory behavior (rotation to the left). youtube.com For example, in a study of functionalized bicyclo[2.2.1]heptane derivatives, a specific enantiomer was found to have a specific rotation of [α]D24 = +33.5° (c 0.18, CHCl3), confirming its optical activity. acs.org The enantiomeric counterpart would be expected to exhibit a specific rotation of -33.5° under the same conditions.
This technique is highly sensitive to the enantiomeric purity of a sample. A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero, as the equal and opposite rotations of each enantiomer cancel each other out. gcms.cz Therefore, measuring the optical rotation is a direct way to assess the chirality and enantiomeric excess of a synthesized or isolated sample of α-methylbicyclo[2.2.1]heptane-2-methanol.
X-ray Diffraction for Definitive Structural and Absolute Stereochemical Determination
While techniques like GC and optical rotation can separate and detect enantiomers, single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov This technique provides a precise three-dimensional map of the atomic arrangement within a crystal, allowing for the definitive assignment of the R/S configuration at each stereocenter. nih.gov
The process requires growing a suitable single crystal of the pure enantiomer. nih.gov When X-rays are passed through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. Analysis of this pattern allows for the calculation of the precise position of every atom in the molecule. researchgate.net
For the determination of absolute configuration, the phenomenon of anomalous dispersion (or anomalous scattering) is utilized. mit.edu This effect becomes significant when the crystal contains atoms heavier than oxygen, although modern techniques have made it possible to determine absolute configuration for molecules containing only light atoms, provided the crystal quality is high. mit.edu The anomalous scattering effect leads to small, measurable differences in the intensities of specific pairs of reflections in the diffraction pattern (known as Bijvoet pairs). mit.edu By analyzing these differences, the absolute stereochemistry of the molecule can be established without ambiguity. researchgate.netnih.gov
In cases where the target compound itself is difficult to crystallize, a common strategy is to derivatize it with a molecule of known absolute configuration or one that contains a heavy atom, which facilitates both crystallization and the determination of absolute stereochemistry. researchgate.netmit.edu For bicyclo[2.2.1]heptane derivatives, X-ray crystallography has been used to confirm their relative and absolute configurations, sometimes correcting initial misassignments made by other methods like NMR. acs.org
Future Research Directions and Unexplored Avenues for α Methylbicyclo 2.2.1 Heptane 2 Methanol
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The synthesis of substituted norbornanes often results in a mixture of stereoisomers, and achieving high stereoselectivity remains a significant challenge. For α-Methylbicyclo(2.2.1)heptane-2-methanol, which contains multiple chiral centers, the development of efficient and highly stereoselective synthetic routes is paramount for accessing specific isomers for further study and application.
Future research should focus on moving beyond classical Diels-Alder reactions followed by functional group manipulation. researchgate.net The exploration of modern catalytic asymmetric methods could provide direct access to enantiomerically pure isomers. chemrxiv.orgrsc.org For instance, the use of chiral Lewis acid catalysts in the initial cycloaddition step could set the key stereocenters with high fidelity. nih.gov Another promising avenue is the late-stage stereoselective functionalization of a common norbornane (B1196662) precursor through catalytic C-H activation, which could offer a more convergent and flexible approach.
| Potential Catalytic System | Target Transformation | Anticipated Advantage |
| Chiral Ni(II)-Bisoxazoline Complexes | Asymmetric Diels-Alder | High endo-selectivity and enantioselectivity for the initial scaffold formation. nih.gov |
| Rhodium(II) Carbenoid Catalysis | C-H Functionalization/Insertion | Site-selective introduction of the methyl or methanol (B129727) group on a pre-formed scaffold. |
| Chiral Brønsted Acid Catalysis | Asymmetric Spirocyclization | Potential for novel annulation strategies to build the bicyclic system with high stereocontrol. nih.gov |
| Palladium/Chiral Ligand Systems | Asymmetric C-H Arylation/Alkylation | Stereoselective functionalization of the norbornane core at positions not accessible through cycloaddition. rsc.org |
The development of such pathways would not only provide efficient access to specific stereoisomers of α-Methylbicyclo(2.2.1)heptane-2-methanol but also contribute valuable methodologies to the broader field of bicyclic compound synthesis.
Exploration of New Reaction Landscapes and Transformation Pathways Unique to the Norbornane Scaffold
The inherent ring strain of the norbornane scaffold imparts unique reactivity that can be harnessed for novel chemical transformations. For α-Methylbicyclo(2.2.1)heptane-2-methanol, the interplay between this strained framework and its specific functional groups—a tertiary alcohol precursor and a methyl group—opens up a landscape of unexplored reaction pathways.
Future investigations could explore:
Strain-Release Driven Rearrangements: Acid-catalyzed reactions could induce Wagner-Meerwein rearrangements, potentially leading to novel bicyclic or even monocyclic skeletons. The substitution pattern of α-Methylbicyclo(2.2.1)heptane-2-methanol would uniquely influence the migratory aptitudes and stability of carbocationic intermediates.
Site-Selective C-H Functionalization: The rigid geometry of the norbornane cage presents distinct C-H bonds with varying steric and electronic environments. Palladium/norbornene cooperative catalysis, for example, has been used for remote C-H activation, and similar strategies could be adapted to functionalize the scaffold of α-Methylbicyclo(2.2.1)heptane-2-methanol at previously inaccessible positions. researchgate.netnih.govhandwiki.org
Radical-Mediated Transformations: The tertiary bridgehead positions and other C-H bonds on the scaffold could be targets for selective radical abstraction and subsequent functionalization, leading to derivatives that are difficult to access through traditional ionic pathways.
| Reaction Class | Potential Transformation of α-Methylbicyclo(2.2.1)heptane-2-methanol | Potential Outcome |
| Cationic Rearrangement | Wagner-Meerwein Shift | Access to isomeric bicyclic scaffolds or ring-opened products. |
| C-H Activation | Directed or non-directed functionalization | Introduction of new functional groups at specific C-H bonds. nih.gov |
| Radical Fragmentation | Ring-opening via radical intermediates | Formation of functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives. |
| Photochemical Cycloaddition | Intramolecular [2+2] cycloadditions of derivatives | Synthesis of novel polycyclic cage compounds. |
Understanding how the existing methyl and hydroxymethyl groups influence the regioselectivity and stereoselectivity of these reactions will be a key area of investigation.
Advanced Computational Modeling for Precise Property Prediction and Complex Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex molecules. rsc.org For α-Methylbicyclo(2.2.1)heptane-2-methanol, advanced computational modeling represents a significant and largely untapped avenue of research.
Future computational studies could provide deep insights into:
Conformational Analysis and Spectroscopic Prediction: Precisely calculating the relative energies of different stereoisomers and their conformers, and predicting their NMR, IR, and other spectroscopic properties to aid in experimental characterization. semanticscholar.org
Reaction Mechanism Elucidation: Mapping the potential energy surfaces for synthetic and transformation pathways. rsc.orgdnu.dp.ua This would allow for the rationalization of observed stereochemical outcomes in asymmetric synthesis and the prediction of feasibility for novel reactions. For example, DFT calculations could clarify whether a proposed reaction proceeds through a concerted or stepwise mechanism. aip.org
Prediction of Physicochemical Properties: Calculating properties such as bond dissociation energies, acidity/basicity of the hydroxyl group, and electronic properties, which are crucial for designing applications in materials science and catalysis.
| Property/Process to be Modeled | Computational Method | Expected Insight |
| Stereoisomer Stability | DFT with dispersion correction | Prediction of the thermodynamically most stable isomer. |
| NMR Chemical Shifts | GIAO-DFT | Aiding in the structural assignment of synthetic products. semanticscholar.org |
| Transition State Geometries and Energies | DFT (e.g., B3LYP, M06-2X) | Understanding the origins of stereoselectivity in synthetic reactions. dnu.dp.ua |
| Reaction Dynamics | Ab initio molecular dynamics (AIMD) | Simulating reaction trajectories to uncover non-statistical dynamic effects. |
Such in silico studies would not only support and guide experimental work but also accelerate the discovery of new chemistry related to this specific bicyclic alcohol.
Design and Synthesis of Novel Bicyclic Scaffolds with Tunable Functionality for Specific Research Applications
The rigid norbornane framework is an excellent starting point for the design of more complex and functionally diverse bicyclic scaffolds. researchgate.net α-Methylbicyclo(2.2.1)heptane-2-methanol, with its two distinct functional handles (a methyl group and a primary alcohol), is an ideal platform for diversification.
Future research should aim to use this compound as a building block for novel molecular architectures with tailored properties:
Heterocyclic Analogues: The carbon skeleton could be modified to include heteroatoms such as nitrogen or oxygen, leading to aza- or oxa-bicyclo[2.2.1]heptane derivatives. cdnsciencepub.com Such modifications dramatically alter the physicochemical properties and potential biological activity of the scaffold.
Expanded or Contracted Ring Systems: Strain-release or ring-expansion strategies could be employed to convert the [2.2.1] system into related bicyclo[3.2.1]octane or bicyclo[2.2.2]octane scaffolds, providing access to a wider range of three-dimensional chemical space.
Diversity-Oriented Synthesis: The hydroxyl group can be readily converted into a wide array of other functional groups (e.g., amines, halides, azides), which can then be used in various coupling reactions to attach different substituents, creating libraries of novel compounds for screening in drug discovery or materials science. bham.ac.uk
| Parent Scaffold | Modification Strategy | Resulting Novel Scaffold | Potential Application Area |
| α-Methylbicyclo(2.2.1)heptane-2-methanol | Ring expansion/fragmentation | Functionalized Bicyclo[3.2.1]octanes | Natural product synthesis, medicinal chemistry. |
| α-Methylbicyclo(2.2.1)heptane-2-methanol | Introduction of a nitrogen atom | Aza-analogs of the parent compound | Ligand design, pharmaceutical intermediates. |
| α-Methylbicyclo(2.2.1)heptane-2-methanol | Polymerization of a derivative | Polynorbornane backbone | Specialty polymers, advanced materials. researchgate.net |
| α-Methylbicyclo(2.2.1)heptane-2-methanol | Attachment of pharmacophores | Bioactive conjugates | Drug discovery. |
This synthetic diversification would transform α-Methylbicyclo(2.2.1)heptane-2-methanol from a single compound into a versatile platform for creating novel molecular structures.
Investigation of Derivatives as Precursors for Novel Materials or as Components in Advanced Catalytic Systems
The unique properties of the norbornane skeleton have led to its use in both advanced materials and catalysis. Derivatives of α-Methylbicyclo(2.2.1)heptane-2-methanol are poised to contribute to these fields.
Novel Materials: Norbornene derivatives are well-known monomers for Ring-Opening Metathesis Polymerization (ROMP), yielding polymers with high thermal stability and tunable mechanical properties. researchgate.netmater-rep.com Future work could involve converting the alcohol functionality of α-Methylbicyclo(2.2.1)heptane-2-methanol into a polymerizable group (e.g., a norbornene ester). The resulting monomers could be polymerized to create specialty polymers where the methyl group and the remnant of the alcohol functionality could control properties such as solubility, glass transition temperature, and dielectric constant. aip.orgaip.org These materials could find applications in microelectronics or as advanced coatings.
Advanced Catalytic Systems: The rigid and well-defined three-dimensional structure of the norbornane scaffold makes it an excellent backbone for the design of chiral ligands for asymmetric catalysis. nih.gov The hydroxyl group of α-Methylbicyclo(2.2.1)heptane-2-methanol can serve as an anchor point for attaching catalytically active moieties or coordinating groups (e.g., phosphines, amines). The chirality of the scaffold could then be relayed to the catalytic center, enabling high stereocontrol in chemical reactions. The synthesis of a library of such ligands, perhaps varying the substituents on the catalytic moiety, could lead to the discovery of new and highly efficient catalysts for important organic transformations.
| Derivative Type | Potential Application | Rationale |
| Norbornene Ester Derivative | Monomer for ROMP | Creation of polymers with tailored thermal and dielectric properties. aip.org |
| Chiral Phosphine-Alcohol Ligand | Asymmetric Catalysis | The rigid scaffold provides a well-defined chiral environment around a metal center. |
| Functionalized Polymer Film | Gas Separation Membranes | The bulky bicyclic structure can create high free volume, enhancing permeability. |
| Self-Assembled Monolayers | Surface Modification | The defined structure allows for precise control over surface properties. |
The exploration of these avenues could unlock significant potential for α-Methylbicyclo(2.2.1)heptane-2-methanol and its derivatives in technologically relevant applications.
Q & A
Q. What are the established synthetic routes for α-Methylbicyclo(2.2.1)heptane-2-methanol?
The compound can be synthesized via multi-step reactions involving hydroxylamine hydrochloride and sodium methoxide under controlled conditions. For example, hydroxylation of bicyclic precursors in dimethyl sulfoxide (DMSO) at 100°C for 30 minutes yields intermediates, followed by reduction using Fe/NH₄Cl in methanol/water (1:1) at 70°C . Purification typically involves column chromatography or recrystallization to isolate stereoisomers.
Q. How is α-Methylbicyclo(2.2.1)heptane-2-methanol characterized spectroscopically?
- GC/MS : Non-polar columns (e.g., HP-5MS) with temperature gradients (50°C to 300°C) resolve stereoisomers and detect molecular ions (e.g., m/z 194 for C₁₃H₂₂O) .
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify key signals: methine protons (δ 1.2–1.8 ppm) and hydroxyl groups (δ 2.1–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas (e.g., C₁₃H₂₂O vs. C₁₁H₂₀O discrepancies in literature) .
Q. What are the primary applications of this compound in natural product research?
It serves as a structural analog in essential oil studies (e.g., myrtanol derivatives) and terpene biosynthesis pathways. Its bicyclic framework is critical for investigating phytochemical volatility and chiral interactions in plant extracts .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of α-Methylbicyclo(2.2.1)heptane-2-methanol derivatives?
- Chiral GC Columns : Polar stationary phases (e.g., β-cyclodextrin) separate enantiomers by exploiting steric and electronic differences .
- X-ray Crystallography : Resolves absolute configuration ambiguities, as seen in related bicyclic alcohols like myrtanol acetate .
- Derivatization : Acetylation with acetic anhydride simplifies chromatographic analysis by enhancing volatility and peak resolution .
Q. What methodological approaches address discrepancies in reported molecular formulas (e.g., C₁₃H₂₂O vs. C₁₁H₂₀O)?
- HRMS Validation : Direct measurement of exact mass (e.g., 194.31318 for C₁₃H₂₂O) clarifies formula inconsistencies .
- Synthetic Replication : Reproducing literature methods with strict stoichiometric control identifies procedural errors (e.g., side reactions or impurities) .
Q. How does the compound’s bicyclic structure influence its environmental persistence and degradation pathways?
- Hydrolysis Studies : Reactivity in aqueous buffers (pH 3–9) at 25–50°C monitors ester or ether bond stability .
- Photodegradation : UV-Vis exposure (254–365 nm) assesses breakdown products via LC-MS, with comparative analysis to EPA High Production Volume (HPV) guidelines .
Q. What strategies optimize regioselectivity in functionalizing the bicyclo[2.2.1]heptane core?
- Catalytic Systems : Pd(PPh₃)₂Cl₂ in anhydrous dioxane promotes cross-coupling at the 2-position with amines or acrylates .
- Temperature Gradients : Controlled heating (70–100°C) minimizes side reactions during malonate condensations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
